

CAS number 41653-05-8 synthesis and characterization

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Compound of Interest

Compound Name: Methyl 3-
[(chloroacetyl)amino]benzoate

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An In-depth Technical Guide to the Synthesis and Characterization of 4-O-acetyl-N-acetylneuraminic Acid Methyl Ester (CAS 41653-05-8)

Authored by a Senior Application Scientist

Introduction

N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in a myriad of biological processes, including cell recognition, signaling, and immunity.[1][2] Found at the termini of glycan chains on glycoproteins and glycolipids, its structural modifications, such as O-acetylation, significantly influence these functions. The specific positioning of acetyl groups on the sialic acid backbone can modulate interactions with endogenous lectins and pathogens, making selectively acetylated sialic acids valuable tools in glycobiology research and drug development.[1][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, selectively modified sialic acid derivative: 4-O-acetyl-N-acetylneuraminic acid methyl ester (CAS Number: 41653-05-8). This compound serves as a crucial building block and reference standard for studying the impact of C4-O-acetylation on the biological activity of sialosides. We will delve into a robust synthetic protocol, underpinned by a rationale for each experimental step, and detail the multifaceted analytical techniques required for its unambiguous structural confirmation and purity assessment. This document is intended for

researchers, scientists, and professionals in the fields of chemical biology and drug development who require a deep, practical understanding of this important molecule.

Part 1: Synthesis of 4-O-acetyl-N-acetylneuraminic Acid Methyl Ester

The synthesis of selectively O-acetylated sialic acids presents a significant chemical challenge due to the presence of multiple hydroxyl groups with similar reactivity. The strategy, therefore, relies on a protection-acetylation-deprotection sequence to ensure regioselectivity.

Synthetic Strategy: A Logic-Driven Approach

The core of the synthetic strategy involves the selective acetylation of the C4 hydroxyl group. To achieve this, all other hydroxyl groups must be temporarily blocked with protecting groups. A common and effective approach involves the use of protecting groups that can be selectively removed under conditions that do not affect the newly introduced C4-acetyl group. The overall workflow can be summarized as follows:

- **Protection of the Carboxylic Acid:** The synthesis begins with N-acetylneuraminic acid (Neu5Ac). The carboxylic acid at the C2 position is first protected as a methyl ester. This is often achieved concurrently with the formation of a methyl glycoside.^[4]
- **Selective Protection of Hydroxyl Groups:** The hydroxyl groups at C7, C8, and C9 are often protected together, for instance, as acetates.
- **Selective Acetylation at C4:** With other hydroxyl groups protected, the C4-OH is exposed for selective acetylation.
- **Deprotection:** The protecting groups at other positions are removed to yield the final product.

Detailed Experimental Protocol

The following protocol is a representative synthesis, synthesized from established methodologies in sialic acid chemistry.

Step 1: Per-O-acetylation of N-acetylneuraminic acid methyl ester

- Rationale: To differentiate the hydroxyl groups for selective deprotection later, they are first globally acetylated.
- Procedure:
 - Suspend N-acetylneuraminic acid methyl ester (1.0 eq) in acetic anhydride (5.0 eq).
 - Add a catalytic amount of perchloric acid (0.1 eq) at 0°C.
 - Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
 - Quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
 - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product, per-O-acetylated N-acetylneuraminic acid methyl ester, is typically used in the next step without further purification.

Step 2: Selective Deprotection of the 4-O-acetyl group

- Rationale: The anomeric 2-O-acetyl group is more labile under specific conditions, allowing for its selective removal. Subsequent enzymatic or carefully controlled chemical hydrolysis can then target other positions, leaving the C4-O-acetyl group. However, a more direct route to a 4-O-acetylated product often involves starting with a precursor where the 4-OH is free. An alternative and more direct synthesis is described below.

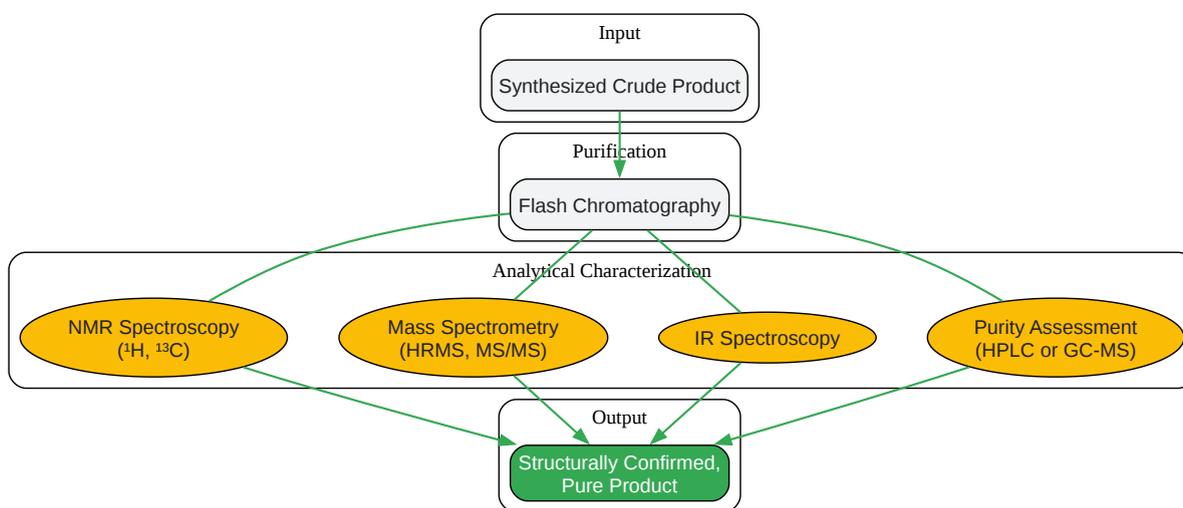
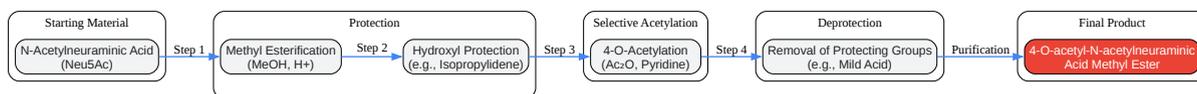
Alternative Direct Synthesis: Regioselective Acetylation

A more modern and efficient approach involves the use of orthoester protection, which allows for the selective exposure of the C4-hydroxyl group.

- Procedure:
 - Start with a suitably protected N-acetylneuraminic acid methyl ester derivative, for example, with C7, C8, and C9 protected as a cyclic acetal or isopropylidene ketal.

- Dissolve the protected sialic acid derivative (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and pyridine (3.0 eq) in dichloromethane at 0°C.
- Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
- Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the 4-O-acetylated product.
- Subsequent deprotection of the remaining protecting groups (e.g., acidic hydrolysis of the isopropylidene group) will yield the final product, 4-O-acetyl-N-acetylneuraminic acid methyl ester.

Synthetic Workflow Diagram



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Sources

- 1. N-Acetylneuraminic acid methyl ester | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Exploring the Scope of Functionalized N-Acylneuraminic Acid β -Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
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